molecular formula C4H6S B159602 2,5-Dihydrothiophene CAS No. 1708-32-3

2,5-Dihydrothiophene

Cat. No. B159602
CAS RN: 1708-32-3
M. Wt: 86.16 g/mol
InChI Key: WURYWHAKEJHAOV-UHFFFAOYSA-N
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Description

2,5-Dihydrothiophene is a chemical compound with the molecular formula C4H6S . It is an allylic thioether and has an average mass of 86.155 Da .


Synthesis Analysis

The synthesis of 2,5-Dihydrothiophene has been achieved through a highly efficient and stereoselective gold-catalyzed cycloisomerization of α-thioallenes . The literature data on the methods of synthesis of 2,3-dihydrothiophene and 2,5-dihydrothiophene have been correlated for the first time .


Molecular Structure Analysis

The molecular structure of 2,5-Dihydrothiophene contains a total of 11 bonds, including 5 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, and 1 sulfide .


Chemical Reactions Analysis

2,5-Dihydrothiophene undergoes oxidation with 30% H2O2 at low temperature, providing 2,5-dihydrothiophene sulfoxide . It also undergoes cycloaddition reactions with active dienophile .


Physical And Chemical Properties Analysis

2,5-Dihydrothiophene has a density of 1.1±0.1 g/cm3, a boiling point of 119.9±29.0 °C at 760 mmHg, and a vapour pressure of 18.7±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 34.8±0.0 kJ/mol and a flash point of 23.5±20.9 °C .

Scientific Research Applications

Structural and Vibrational Properties

  • Substituent Influence : The impact of substituents on the structural and vibrational properties of 2,5-Dihydrothiophene derivatives has been investigated using spectroscopic methods and density functional theory (DFT). These studies provide insight into the molecular geometry, electron density distribution, and sites of chemical reactivity of these compounds (Arjunan et al., 2015).
  • Vibrational Spectra Analysis : Research on the infrared and Raman spectra of 2,5-Dihydrothiophene confirms the planarity of the ring skeleton and assists in understanding the fundamental vibrations of the molecule (Green & Harvey, 1969).

Chemical Reactivity and Synthesis

  • Desulfurization Kinetics and Selectivity : The bonding and reactions of 2,5-Dihydrothiophene on specific metal surfaces under ultrahigh-vacuum conditions have been examined, providing insight into the kinetics and selectivity of desulfurization processes (Xu & Friend, 1993).
  • Novel Multicomponent Reaction : A novel synthesis method for fully substituted 2,5-Dihydrothiophenes has been developed, demonstrating the potential for diverse architectural variations in the final products (Mari et al., 2018).
  • Gold-Catalyzed C-S Bond Formation : A mechanistic study has been conducted on the gold-catalyzed reaction of α-thioallenes to form 2,5-Dihydrothiophenes, providing insights into the reaction mechanism and potential catalysts (Ando, 2010).

Physical and Electronic Properties

  • Ring-Puckering Vibration : Investigations into the ring-puckering vibration of 2,5-Dihydrothiophene have been carried out, contributing to our understanding of the molecule's structural dynamics (Green & Harvey, 1968).
  • Electroconductive Complexes : Studies on the derivatives of 2,5-Dihydrothiophene have led to the development of new electroconductive complexes, showcasing the potential application of this molecule in electronic materials (Takahashi & Nihira, 1989).

Safety And Hazards

When handling 2,5-Dihydrothiophene, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

properties

IUPAC Name

2,5-dihydrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6S/c1-2-4-5-3-1/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURYWHAKEJHAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168943
Record name Thiophene, 2,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dihydrothiophene

CAS RN

1708-32-3
Record name Thiophene, 2,5-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dihydrothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,690
Citations
EJ Markel, GL Schrader, NN Sauer, RJ Angelici - Journal of Catalysis, 1989 - Elsevier
Comparative studies of the hydrodesulfurization (HDS) of thiophene, 2,3-dihydrothiophene, 2,5-dihydrothiophene and tetrahydrothiophene were performed using Mo γ- Al 2 O 3 and Re …
Number of citations: 94 www.sciencedirect.com
WS Trahanovsky, DL Miller, Y Wang - The Journal of Organic …, 1997 - ACS Publications
Flash vacuum pyrolysis (FVP) of (5-methyl-2-thiophene-yl)methyl benzoate (8) produces in ca. 75% yield 2,5-dimethylene-2,3-dihydrothiophene, S-monomer (3). S-Monomer 3 is …
Number of citations: 16 pubs.acs.org
AC Liu, CM Friend - Journal of the American Chemical Society, 1991 - ACS Publications
The reactions of 2, 5-dihydrothiophene (2, 5-DHT) on Mo (l 10) have been studied under ultrahigh vacuum conditions by usingtemperature-programmed reaction and X-ray …
Number of citations: 20 pubs.acs.org
CS Huang, CC Peng, CH Chou - Tetrahedron letters, 1994 - Elsevier
2,5-Dimethylene-2,5-dihydrothiophene (1), prepared by the pyrolysis of 5-methylthenyl benzoate (3), has been detected by low-temperature NMR spectroscopy. 1 reacts with triplet …
Number of citations: 18 www.sciencedirect.com
PJ Harrington, KA DiFiore - Tetrahedron letters, 1987 - Elsevier
As part of our synthetic program we sought an efficient preparation of 1-aryl-4-substituted-1-cyclohexenes that would provide flexibility in both the nature of the aryl and cyclohexenyl …
Number of citations: 39 www.sciencedirect.com
RM Kellogg, WL Prins - The Journal of Organic Chemistry, 1974 - ACS Publications
Results A. Thermochemistry and Photochemistry of 4. The genesis of compounds 4 lies in the thermally induced ste-a, Rj= R4= í-C (CH3) 3; R2= R3= H b, Rj= R2= R3= R4= CH3 c, Ri= …
Number of citations: 51 pubs.acs.org
RH Everhardus, R Gräting… - Recueil des Travaux …, 1976 - Wiley Online Library
2,5‐Dihydrothiophene can be obtained in reasonable yield by reaction of cis‐1,4‐dichloro‐2‐butene with anhydrous sodium sulfide in a mixture of methanol and dimethyl sulfoxide. The …
Number of citations: 25 onlinelibrary.wiley.com
MG Choi, LM Daniels, RJ Angelici - Inorganic Chemistry, 1991 - ACS Publications
M eC liberates butadiene and free 2, 5-DHT (relative ratio 1: 4). Uncoordinated 2, 5-DHT itself does not decompose at 120 C after 3 days. Thus, S-coordination of 2, 5-DHT to these …
Number of citations: 32 pubs.acs.org
NN Sauer, EJ Markel, GL Schrader… - Journal of Catalysis;(USA), 1989 - osti.gov
Catalytic hydrodesulfurization (HDS), the process by which organically bound sulfur is removed from crude oils, is one of the largest-scale chemical processes practiced in the world. …
Number of citations: 77 www.osti.gov
JR Williams, C Lin, DF Chodosh - The Journal Of Organic …, 1985 - ACS Publications
Photocycloaddition between 2, 5-dihydrothiophene 1, 1-dioxide (la) and 2-cyclohexenones 2a, b afforded cis-anti-cis and cis-trans photoadducts 3a, b and 4a in low yield. …
Number of citations: 22 pubs.acs.org

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